

2-Ethylhexyl 4-aminobenzoate chemical structure and functional groups

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Compound of Interest		
Compound Name:	2-Ethylhexyl 4-aminobenzoate	
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An In-Depth Technical Guide to 2-Ethylhexyl 4-aminobenzoate

Introduction

2-Ethylhexyl 4-aminobenzoate (CAS No: 26218-04-2) is an organic compound belonging to the class of aminobenzoate esters.[1][2] It is structurally derived from p-aminobenzoic acid (PABA), a molecule known for its ability to absorb ultraviolet (UV) radiation.[1] While not as commonly used as its N-alkylated counterparts like Padimate O, **2-Ethylhexyl 4-aminobenzoate** is significant as a chemical intermediate in the synthesis of other commercial UV filters, such as Ethylhexyl Triazone, and is also studied in the context of the photostability and degradation pathways of sunscreen agents.[1] Its lipophilic 2-ethylhexyl chain provides solubility in the oil phase of cosmetic formulations, a property intentionally designed into PABA derivatives to overcome the drawbacks of PABA itself, such as skin irritation and the staining of clothes.[1] This guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis protocols, and its role in relation to other commercial products.

Chemical Structure and Functional Groups

2-Ethylhexyl 4-aminobenzoate is an ester of p-aminobenzoic acid and 2-ethylhexanol.[1] The core structure consists of a benzene ring substituted at positions 1 and 4 (para). The key functional groups that dictate its chemical reactivity and properties are the primary aromatic amine (-NH₂) and the ester (-COOR) group.[3] The branched 2-ethylhexyl alkyl chain is a significant feature that influences its physical properties like solubility and oiliness.[1]



Caption: 2D structure of **2-Ethylhexyl 4-aminobenzoate**.

Data Presentation

Quantitative data for 2-Ethylhexyl 4-aminobenzoate is summarized in the tables below.

Table 1: Physicochemical and Identification Properties

Property	Value	Reference
CAS Number	26218-04-2	[1][2]
Molecular Formula	C15H23NO2	[1][2]
Molecular Weight	249.35 g/mol	[1][2]
IUPAC Name	2-ethylhexyl 4-aminobenzoate	[2]
Physical Form	Low-melting solid; White to light pink/beige powder	[1][4][5]
Solubility	Soluble in methanol; Insoluble in water	[1][4]
Storage Temperature	2-8°C, inert atmosphere, dark place	
XLogP3	4.2	[2]
SMILES	CCCCC(CC)COC(=O)C1=CC =C(C=C1)N	[2]

| InChi Key | ZJQXUTDROPGVLH-UHFFFAOYSA-N |[1] |

Table 2: Predicted ¹H NMR Spectral Data



Proton Type	Approximate Chemical Shift (δ, ppm)	Predicted Splitting Pattern	Integration
Aromatic (ortho to - COOR)	7.8 - 7.9	Doublet	2H
Aromatic (ortho to - NH ₂)	6.6 - 6.7	Doublet	2H
Amine (-NH ₂)	4.0 - 4.3	Broad Singlet	2H
Ester Methylene (- OCH ₂ -)	4.1 - 4.2	Doublet	2H
Ethylhexyl Chain	0.8 - 1.6	Multiplets	15H

Table based on predicted values.[1]

Table 3: Key Spectroscopic and Ecotoxicity Data

Data Type	Value / Observation	Reference
Mass Spec (GC-MS)	Expected Parent Ion (M+): m/z 249	[1]
IR Spectroscopy	KBr-Pellet technique is suitable. Expected bands for N-H stretch (amine), C=O stretch (ester), C-O stretch, and aromatic C-H/C=C vibrations.	[2]
UV Absorption	Absorbs radiation in the UVB spectrum (280–320 nm).	[1]
Ecotoxicity (Daphnia)	48-hour EC50: 0.46 mg/L	[1]
Ecotoxicity (Algae)	72-hour EC50: 0.53 mg/L	[1]



| Ecotoxicity (Fish) | 96-hour LC50: >0.17 mg/L |[1] |

Experimental Protocols

Several synthetic routes for **2-Ethylhexyl 4-aminobenzoate** have been established. The most common methods start from p-aminobenzoic acid or p-nitrobenzoic acid derivatives.

Synthesis via Reduction of 2-ethylhexyl 4-nitrobenzoate

This two-step process begins with the esterification of 4-nitrobenzoic acid with 2-ethylhexanol to form the nitro-ester intermediate, which is then reduced to the primary amine.[1]

Protocol for Nitro Group Reduction:

- Reaction Setup: In a three-necked flask equipped with a stirrer, combine 55.87 g (0.20 mol) of 2-ethylhexyl 4-nitrobenzoate, 33.60 g (1.2 mol) of reduced iron powder, 48.15 g (1.8 mol) of ammonium chloride, and 920 mL of a methanol-water solution (5:1 v/v).
- Reaction Execution: Heat the mixture to reflux and maintain the reaction for 16-17 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, filter the hot reaction mixture and wash the filter cake with methanol.
- Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the resulting crude product in 200 mL of water and adjust the pH to 7-8 with a saturated sodium carbonate solution.
- Purification: Extract the aqueous solution twice with 200 mL of dichloromethane. Combine
 the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under
 reduced pressure to yield 2-ethylhexyl 4-aminobenzoate as a light-yellow solid.

An alternative, high-yield reduction can be achieved via catalytic hydrogenation using a Palladium on activated charcoal (Pd/C) catalyst with hydrogen gas at 50-60°C.[1]

Synthesis via Fischer Esterification



This is a direct, acid-catalyzed reaction between p-aminobenzoic acid (PABA) and 2-ethylhexanol.[1]

Protocol for Fischer Esterification:

- Reactants: Charge a reaction vessel with p-aminobenzoic acid and 2-ethylhexanol.
- Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).
- Reaction Conditions: Heat the mixture, typically under reflux at 110-120°C, to drive the
 formation of the ester and water. Water is removed as it is formed to shift the equilibrium
 towards the product.
- Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is purified, typically through extraction and distillation or crystallization.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

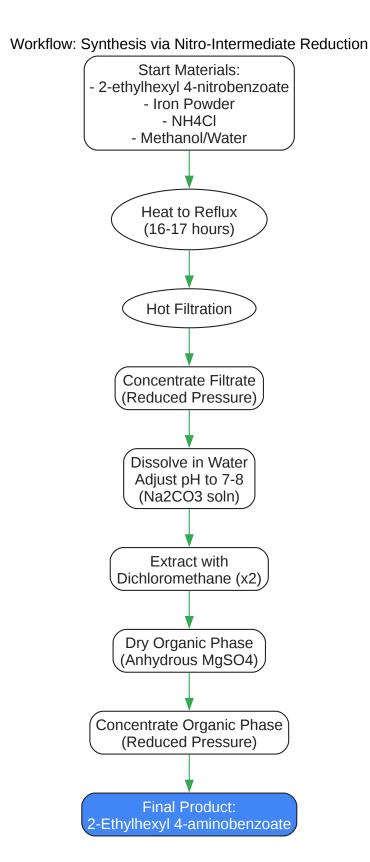
GC-MS is a robust technique for the analysis and quantification of **2-Ethylhexyl 4-aminobenzoate**.[1]

- Principle: The compound is volatilized and separated from other components in a gas chromatograph before being detected and identified by a mass spectrometer.
- Sample Preparation: For complex matrices, a sample clean-up and extraction step may be required. To enhance volatility and thermal stability, derivatization techniques like trimethylsilylation can be employed.[1]
- Detection: The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selective ion monitoring (SIM) mode to specifically target the parent ion (m/z 249) for accurate quantification, even in the presence of interfering substances.[1]

Visualized Workflows and Relationships



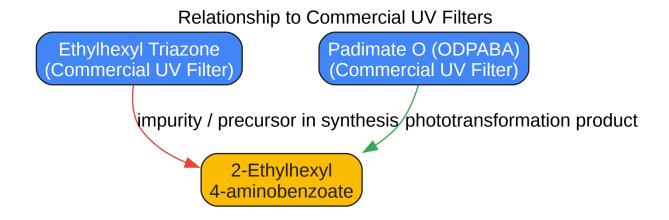
The following diagrams illustrate a key synthesis workflow and the compound's relationship to other commercial products.





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Caption: Experimental workflow for the synthesis of **2-Ethylhexyl 4-aminobenzoate**.



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Caption: Role as an impurity, precursor, or degradation product.

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